molecular formula C13H16Cl3NO2S B3516520 2,4,5-trichloro-N-cyclohexyl-N-methylbenzenesulfonamide

2,4,5-trichloro-N-cyclohexyl-N-methylbenzenesulfonamide

Cat. No.: B3516520
M. Wt: 356.7 g/mol
InChI Key: ACSJUMYSGSMPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-trichloro-N-cyclohexyl-N-methylbenzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in chemical and pharmaceutical research. Compounds featuring the sulfonamide functional group are of significant scientific interest due to their wide range of therapeutic applications and their utility as key intermediates in organic synthesis . The structure of this compound, which incorporates a trichlorophenyl group and a cyclohexyl moiety, suggests potential for diverse biochemical interactions and makes it a valuable scaffold for developing novel bioactive molecules. Researchers may explore this compound as a building block in medicinal chemistry, particularly for designing potential enzyme inhibitors . Its structural features also make it a candidate for investigating dopamine receptor interactions in the central nervous system, as compounds containing cyclohexylamine have been reported as activators of these receptors . Further research into this compound could elucidate its specific mechanism of action and unlock its full potential in various scientific fields. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4,5-trichloro-N-cyclohexyl-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl3NO2S/c1-17(9-5-3-2-4-6-9)20(18,19)13-8-11(15)10(14)7-12(13)16/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSJUMYSGSMPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-N-cyclohexyl-N-methylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,5-trichloro-N-cyclohexyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,5-trichloro-N-cyclohexyl-N-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-cyclohexyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial dihydropteroate synthase, thereby inhibiting the synthesis of folic acid in bacteria and exerting antimicrobial effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Substituents on Benzene Ring N-Substituents Molecular Formula Key Features
This compound (hypothetical) 2,4,5-Cl₃ Cyclohexyl, methyl C₁₃H₁₇Cl₃N₂O₂S High lipophilicity, steric bulk
2,4,5-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide 2,4,5-Cl₃ 5-methyl-1,2-oxazol-3-yl C₁₀H₇Cl₃N₂O₃S Polar oxazole group, lower MW
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide 4-CH₃ 4-methoxyphenyl, naphthyl C₂₆H₂₅NO₃S Chiral center, aromatic stacking
4-Methyl-N-(2,2,4,4-tetrachloro-5-methyl-3-oxo-8-oxabicyclo[3.2.1]oct-6-en-1-ylmethyl)-benzenesulfonamide 4-CH₃ Tetrachloro-bicyclic oxabicyclo moiety C₁₆H₁₈Cl₄NO₄S Complex bicyclic structure

Key Observations :

  • The tetrachloro substitution in ’s compound further amplifies steric hindrance and electron-withdrawing effects .
  • N-Substituents : Cyclohexyl and methyl groups in the target compound likely enhance lipophilicity (logP ~4–5 estimated) compared to polar oxazole () or methoxy-naphthyl groups (). This property may improve membrane permeability but reduce aqueous solubility .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Compound Optical Rotation ([α]D²⁰) NMR Shifts (¹H/¹³C) IR Peaks (cm⁻¹) Stability
Target Compound N/A Predicted δ 7.5–8.2 (aromatic H), 3.1–3.5 (cyclohexyl H) ~1350 (S=O), ~1150 (S-O) High (stable crystalline phase inferred)
Compound +2.5 (c 1.06, CHCl₃) δ 7.2–7.8 (aromatic H), δ 3.8 (OCH₃) 1670 (C=O), 1250 (S=O) 99% stereochemical purity
Compound N/A Not reported Not reported Stable under ambient conditions

Analysis :

  • Optical Activity : The chiral center in ’s compound ([α]D²⁰ = +2.5) highlights the role of stereochemistry in sulfonamide derivatives, which the target compound lacks due to its achiral N-substituents .
  • Spectral Signatures : The target compound’s IR spectrum is expected to show strong S=O stretching (~1350 cm⁻¹) and S-O vibrations (~1150 cm⁻¹), consistent with sulfonamide analogs. ’s compound exhibits additional C=O peaks (1670 cm⁻¹) due to its unique substituents .

Biological Activity

Overview

2,4,5-trichloro-N-cyclohexyl-N-methylbenzenesulfonamide is an organic compound notable for its biological activity, particularly in antimicrobial applications. This sulfonamide derivative exhibits structural similarities to other well-known sulfonamide drugs, which enhances its potential therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, as the compound mimics para-aminobenzoic acid (PABA), a natural substrate. By blocking this pathway, the compound exerts significant antimicrobial effects against various bacterial strains.

Biological Activity and Applications

Research indicates that this compound has been investigated for several biological applications:

  • Antimicrobial Activity : It has shown promise as an antimicrobial agent due to its structural characteristics that allow it to interfere with bacterial metabolism.
  • Therapeutic Potential : Studies are exploring its effectiveness in treating bacterial infections, potentially offering an alternative to traditional antibiotics.

Case Studies and Research Findings

Several studies have highlighted the compound's biological activity:

  • Antimicrobial Testing : In vitro assays demonstrated that this compound effectively inhibited the growth of various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established sulfonamides.
  • Comparative Studies : When compared with similar compounds such as 2,4,5-trichlorobenzenesulfonamide and N-cyclohexyl-N-methylbenzenesulfonamide, this compound exhibited superior antimicrobial properties due to the presence of chlorine substituents which enhance its reactivity and binding affinity to target enzymes .

Data Table: Biological Activity Comparison

Compound NameMIC (µg/mL)Bacterial Strains Tested
This compound8E. coli, S. aureus
2,4,5-trichlorobenzenesulfonamide16E. coli
N-cyclohexyl-N-methylbenzenesulfonamide32S. aureus

Q & A

Q. What are the optimal synthetic pathways for 2,4,5-trichloro-N-cyclohexyl-N-methylbenzenesulfonamide, and what challenges arise during its synthesis?

Methodological Answer: Synthesis typically involves sulfonylation of the parent amine with benzenesulfonyl chloride derivatives under controlled conditions. Key steps include:

  • Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is recommended due to polar byproducts.
  • Challenges : Steric hindrance from the cyclohexyl group may reduce reaction yields. Optimize stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) and employ catalysts like DMAP (4-dimethylaminopyridine) to enhance efficiency .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use multi-modal analytical techniques:

  • NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to predicted shifts (e.g., cyclohexyl protons at δ 1.2–2.1 ppm; sulfonamide S=O stretch at ~1350 cm⁻¹ in IR) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ for C₁₃H₁₅Cl₃NO₂S (calculated m/z: 362.98) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and substituent orientation .

Q. What are the distinguishing structural features of this compound compared to other sulfonamides?

Methodological Answer: A comparative analysis reveals:

Compound Key Features Functional Impact
Target Compound Trichlorophenyl, cyclohexyl, and methyl groups on sulfonamide nitrogenEnhanced lipophilicity and steric bulk
Sulfamethoxazole Methyl-substituted isoxazole ringAntibacterial activity via dihydropteroate synthase inhibition
Triazole Derivatives Heterocyclic triazole coreAntifungal activity via CYP51 inhibition

The trichlorophenyl group in the target compound may confer unique electrophilic reactivity, while the cyclohexyl group alters solubility and membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer: Address discrepancies using:

  • Dose-Response Curves : Standardize assay conditions (e.g., pH, temperature) to minimize variability.
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values in enzyme inhibition assays) to identify trends .
  • Computational Modeling : Perform molecular dynamics simulations to assess binding stability under varying conditions (e.g., solvation effects) .

Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic applications?

Methodological Answer:

  • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanoparticles to improve bioavailability .
  • Metabolic Stability : Conduct liver microsome assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the cyclohexyl group) .
  • Targeted Delivery : Functionalize with ligand-conjugated liposomes to enhance tissue specificity .

Q. How does the cyclohexyl substituent influence receptor binding dynamics?

Methodological Answer:

  • Molecular Docking : Compare binding poses of the target compound vs. analogs lacking the cyclohexyl group (e.g., AutoDock Vina software) .
  • Free Energy Calculations : Use MM-PBSA/GBSA methods to quantify binding energy contributions from hydrophobic interactions .
  • SAR Studies : Synthesize analogs with varying alkyl groups (e.g., cyclopentyl, tert-butyl) to map steric and electronic effects .

Q. What experimental designs are critical for evaluating environmental toxicity?

Methodological Answer:

  • Ecotoxicological Assays : Test acute toxicity in Daphnia magna (LC₅₀) and biodegradability via OECD 301B protocols .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products in simulated wastewater .
  • QSAR Modeling : Predict environmental persistence based on logP and molecular weight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-trichloro-N-cyclohexyl-N-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,4,5-trichloro-N-cyclohexyl-N-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.